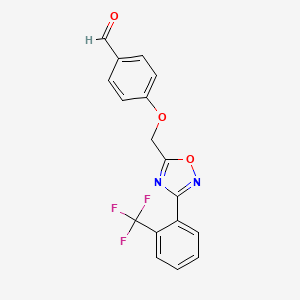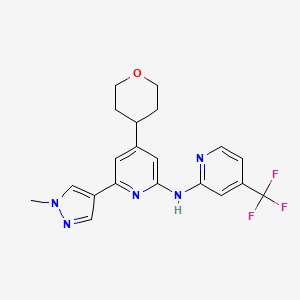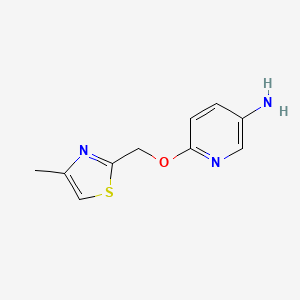
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノール: は、ピラゾール類に属する有機化合物です。この化合物は、3-メトキシフェニル基とエタノール部分で置換されたピラゾール環を特徴としています。ピラゾールは、その多様な生物活性で知られており、医薬品化学で薬剤開発によく用いられます。
2. 製法
合成ルートと反応条件
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールの合成は、以下の主要なステップを含む多段階プロセスによって達成できます。
ピラゾール環の形成: 最初のステップは、ヒドラジンと適切なジケトンまたはβ-ケトエステルの環化によってピラゾール環を形成することです。
3-メトキシフェニル基による置換: 次に、ピラゾール環は、炭酸カリウムなどの塩基の存在下で、3-メトキシフェニルハライドによる求電子置換反応を受けます。
エタノール部分の導入: 最後のステップは、ピラゾール誘導体を、塩基性条件下でエチレンオキシドまたはエチレングリコールと求核置換反応させることで、エタノール部分を導入することです。
工業的生産方法
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールの工業的生産は、通常、大規模合成のために上記の合成ルートを最適化することを含みます。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、反応効率と収率を高めるための触媒の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.
Substitution with 3-Methoxyphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution with 3-methoxyphenyl halide in the presence of a base such as potassium carbonate.
Introduction of the Ethanol Moiety: The final step involves the nucleophilic substitution of the pyrazole derivative with ethylene oxide or ethylene glycol under basic conditions to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
反応の種類
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールは、以下を含む様々な化学反応を起こします。
酸化: エタノール部分は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化できます。
還元: この化合物は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、対応するアルコールまたはアミン誘導体に還元できます。
置換: 芳香環は、硝酸、硫酸、ハロゲンなどの試薬を使用して、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的加水素化。
置換: 硝酸、硫酸、ハロゲン、フリーデル・クラフツ触媒。
生成される主な生成物
酸化: 2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)アセトアルデヒド、2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)酢酸。
還元: 2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールアミン。
置換: 使用した求電子試薬に応じて、様々な置換誘導体。
4. 科学研究への応用
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールには、いくつかの科学研究への応用があります。
化学: より複雑な有機分子や複素環の合成における構成要素として使用されます。
生物学: 抗炎症作用、鎮痛作用、抗菌作用など、潜在的な生物活性を調査されています。
医学: 新規治療薬の開発のための創薬におけるリード化合物として探索されています。
産業: 特殊化学品の生産、および農薬や医薬品の合成における中間体として使用されます。
科学的研究の応用
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールの作用機序は、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、イオンチャネルと相互作用し、それらの活性を調節する可能性があります。
関与する経路: 炎症、痛み、細菌の増殖に関連するシグナル伝達経路に影響を与えることで、観察された生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
2-(5-(4-メトキシフェニル)-1H-ピラゾール-1-イル)エタノール: 構造は似ていますが、3-メトキシフェニル基ではなく、4-メトキシフェニル基を持っています。
2-(5-(3-ヒドロキシフェニル)-1H-ピラゾール-1-イル)エタノール: 構造は似ていますが、メトキシ基ではなく、ヒドロキシ基を持っています。
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)プロパノール: 構造は似ていますが、エタノール部分ではなく、プロパノール部分を持っています。
独自性
2-(5-(3-メトキシフェニル)-1H-ピラゾール-1-イル)エタノールは、その特定の置換パターンにより、そのアナログと比較して、異なる生物活性と化学反応性を示す可能性があります。3-メトキシフェニル基とエタノール部分の存在は、様々な科学的および産業的用途で利用できる、独自の組み合わせの特性を提供します。
類似化合物との比較
Similar Compounds
2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a 4-methoxyphenyl group instead of a 3-methoxyphenyl group.
2-(5-(3-Hydroxyphenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of an ethanol moiety.
Uniqueness
2-(5-(3-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-methoxyphenyl group and the ethanol moiety provides a unique combination of properties that can be exploited in various scientific and industrial applications.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
2-[5-(3-methoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-3-10(9-11)12-5-6-13-14(12)7-8-15/h2-6,9,15H,7-8H2,1H3 |
InChIキー |
QTDYUWGDTVZXNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=NN2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)


![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)




![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)
![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)
![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)


